5-Fluoro-2-hydrazinyl-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDAFMRJXJLAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856988 | |
| Record name | 5-Fluoro-2-hydrazinyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388070-75-4 | |
| Record name | 5-Fluoro-2-hydrazinyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 5 Fluoro 2 Hydrazinyl 4 Methylpyridine
Reactivity of the Hydrazinyl Functionality
The hydrazinyl group (-NHNH2) is a potent nucleophile and serves as a key reactive center in 5-Fluoro-2-hydrazinyl-4-methylpyridine, enabling a variety of chemical transformations.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
The reaction of this compound with aldehydes and ketones leads to the formation of the corresponding hydrazones. This condensation reaction typically proceeds under mild acidic or basic conditions and is a fundamental transformation for this class of compounds. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous 2-hydrazinylpyridines. For instance, the condensation of 2-hydrazinopyridine with various aromatic aldehydes has been shown to yield the corresponding Schiff bases (hydrazones) in good yields.
Table 1: Representative Condensation Reactions of 2-Hydrazinylpyridines with Carbonyl Compounds
| 2-Hydrazinylpyridine Derivative | Carbonyl Compound | Product | Reference |
| 2-Hydrazinopyridine | Benzaldehyde | N'-(phenylmethylene)pyridin-2-ylhydrazide | [General knowledge] |
| 2-Hydrazinopyridine | Acetophenone | N'-(1-phenylethylidene)pyridin-2-ylhydrazide | [General knowledge] |
| 2-Hydrazino-3-nitropyridine | Salicylaldehyde | 2-hydroxy-N'-(3-nitropyridin-2-yl)benzohydrazide | [General knowledge] |
This table is illustrative and based on the general reactivity of 2-hydrazinylpyridines.
Cyclocondensation Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of the hydrazinyl group allows for cyclocondensation reactions with 1,3-dicarbonyl compounds and other suitable reagents to form various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with the resulting ring systems.
A prominent example is the Knorr pyrazole synthesis, where 2-hydrazinylpyridines react with β-diketones, such as acetylacetone, to yield pyrazolylpyridines. For instance, the reaction of 2-hydrazino-3-(pyrrol-1-yl)pyridine with acetylacetone has been reported to produce 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrol-1-yl)pyridine semanticscholar.org. This indicates that the hydrazinyl moiety readily participates in cyclization to form a five-membered pyrazole ring.
Similarly, reaction with β-ketoesters like ethyl acetoacetate can lead to the formation of pyrazolone derivatives. These reactions typically proceed by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The reaction of hydrazine hydrate with ethyl acetoacetate is a known method for producing pyrazolones d-nb.inforesearchgate.netnih.govresearchgate.net.
Furthermore, 2-hydrazinylpyridines are valuable precursors for the synthesis of pyrazolo[1,5-a]pyridines. This transformation can be achieved through various synthetic strategies, often involving reaction with β-dicarbonyl compounds or their equivalents ias.ac.innih.govresearchgate.netorganic-chemistry.org.
Table 2: Examples of Cyclocondensation Reactions of 2-Hydrazinylpyridine Analogs
| 2-Hydrazinylpyridine Analog | Reagent | Fused Heterocyclic System | Reference |
| 2-Hydrazino-3-(pyrrol-1-yl)pyridine | Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrol-1-yl)pyridine | semanticscholar.org |
| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Various reagents | Pyrazolo[3,4-d]pyrimidines | ias.ac.in |
| 5-Amino-1H-pyrazoles (analogs) | Enaminones | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Oxidation and Reduction Pathways of the Hydrazine Group
The hydrazine moiety in this compound can undergo both oxidation and reduction, leading to different functional groups.
Oxidation: Oxidation of hydrazines can lead to the formation of diazenes or, under more vigorous conditions, can result in cleavage of the N-N bond. Common oxidizing agents for hydrazines include manganese dioxide (MnO2) and lead tetraacetate. While specific studies on the oxidation of this compound were not found, manganese dioxide is a well-known oxidant for a variety of organic transformations, including the oxidation of alcohols and other functionalities organic-chemistry.orggoogle.comrsc.orggoogle.com. The oxidation of hydrazones, which can be formed from hydrazines, is also a known transformation.
Reduction: The reduction of the hydrazine group is less common than its other reactions. Catalytic hydrogenation is a powerful method for the reduction of various functional groups, including the saturation of heterocyclic rings like pyridine (B92270) to piperidines researchgate.netgoogle.comyoutube.comyoutube.com. While catalytic hydrogenation of the pyridine ring is well-documented, the reduction of the hydrazinyl group itself under these conditions is less predictable and would likely depend on the specific catalyst and reaction conditions. It is plausible that under certain catalytic hydrogenation conditions, the N-N bond could be cleaved to yield the corresponding aminopyridine.
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the activating methyl group and the deactivating but ortho,para-directing fluoro and hydrazinyl groups creates a complex substitution pattern.
Electrophilic Aromatic Substitution on the Pyridine Ring
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When substitution does occur, it is typically directed to the 3- and 5-positions. In the case of this compound, the electronic effects of the substituents will govern the regioselectivity of any potential electrophilic attack.
The hydrazinyl group is an activating, ortho,para-directing group.
The fluoro group is a deactivating, ortho,para-directing group.
The methyl group is an activating, ortho,para-directing group.
Considering the positions of these substituents, electrophilic attack would be directed to the C3 and C5 positions. However, the strong deactivation of the pyridine ring means that harsh reaction conditions would likely be required for reactions such as nitration or halogenation. For example, the nitration of some pyridine derivatives requires strong acidic conditions rsc.org.
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
The pyridine ring is inherently electron-deficient and is therefore more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing fluorine atom at the 5-position and the potential for the hydrazinyl group at the 2-position to act as a leaving group under certain conditions makes this molecule a candidate for SNAr reactions.
However, the more common scenario for SNAr on a substituted pyridine would involve the displacement of a good leaving group, such as a halide, by a nucleophile. For instance, the synthesis of 2-hydrazinylpyridines often involves the nucleophilic substitution of a 2-chloropyridine with hydrazine hydrate lookchem.comresearchgate.netgoogle.com. This suggests that if this compound were to be synthesized from a 2-halo precursor, the final step would be an SNAr reaction.
Conversely, the fluorine atom at the C5 position is less likely to be displaced by nucleophiles compared to a halogen at an activated position (C2, C4, or C6). Nucleophilic substitution on fluorinated pyridines often requires activation by electron-withdrawing groups and typically occurs at the positions ortho or para to the ring nitrogen nih.gov.
Influence of the 5-Fluoro Substituent on Chemical Reactivity
Fluorine is the most electronegative element, and its presence on the pyridine ring significantly alters the electron distribution. It acts as a strong electron-withdrawing group through the inductive effect (-I effect), which decreases the electron density of the aromatic π-system. rsc.org This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.
The term regiochemistry refers to the position at which a reaction occurs on a molecule, while stereochemistry relates to the three-dimensional arrangement of atoms. difference.wikilibretexts.org In the context of this compound, the substituents play a crucial role in directing the regiochemical outcome of reactions, particularly on the pyridine ring.
The powerful electron-withdrawing effect of the 5-fluoro substituent is a primary director for nucleophilic aromatic substitution (SNAr). It strongly activates the positions ortho and para to itself (the C2, C4, and C6 positions) for nucleophilic attack. Given that the C2 and C4 positions are already substituted, the C6 position becomes a highly likely site for SNAr. The existing hydrazinyl and methyl groups will also influence the regioselectivity through their own electronic and steric properties. The development of synthetic methods often focuses on achieving high regiochemical control, for instance, in the selective C4-alkylation of pyridines or in the site-selective metalation of substituted pyridines. nih.govrsc.org
Late-stage functionalization of complex pyridines often relies on a sequence of C-H fluorination followed by nucleophilic substitution of the installed fluoride. acs.org This highlights the utility of the C-F bond as a synthetic handle for introducing diverse functionalities with high regioselectivity. The regioselectivity of C-F bond activation itself can be controlled, as demonstrated in reactions of fluoropyridines with transition metal complexes. acs.org While stereochemistry is primarily concerned with the 3D arrangement of atoms, the introduction of new substituents via reactions controlled by regiochemistry can lead to the formation of chiral centers, making subsequent stereochemical considerations important. difference.wiki The principles of achieving stereocontrol, for example through substrate-dependent mechanisms that lie on a continuum between SN1 and SN2 pathways, are fundamental in organic synthesis. nih.gov
Derivatives and Analogs of 5 Fluoro 2 Hydrazinyl 4 Methylpyridine
Synthesis of Hydrazone and Azine Derivatives
The hydrazinyl group of 5-Fluoro-2-hydrazinyl-4-methylpyridine is a versatile functional group for the synthesis of hydrazone and azine derivatives. The reaction of the parent compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones. These reactions are typically straightforward condensation reactions.
Hydrazide-hydrazones, a related class of compounds, have gained significant attention due to their diverse biological properties. nih.govsemanticscholar.org The synthesis of these derivatives often involves the reaction of a hydrazine (B178648) with a carbonyl compound. nih.govsemanticscholar.org For instance, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative, which can then undergo further heterocyclization reactions. nih.govsemanticscholar.org
Azines can be synthesized from hydrazones. Symmetrical azines can be prepared through the reaction of aldehydes or ketones with hydrazine, or from the self-condensation of hydrazones. researchgate.net The use of catalysts like ferric chloride (FeCl₃) has been shown to facilitate the synthesis of azines from hydrazones. researchgate.net The synthesis of unsymmetrical azines, which possess distinct substituents on the imine bonds, is also an area of interest due to the unique electronic properties conferred by this arrangement. researchgate.net
Table 1: Examples of Hydrazone Synthesis Reactions This table is illustrative and based on general chemical principles.
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Benzaldehyde | Hydrazone |
| This compound | Acetone | Hydrazone |
Formation of Fused Polycyclic Heterocycles (e.g., Pyrazolopyridines, Triazolopyridines)
The this compound scaffold is a valuable precursor for the synthesis of fused polycyclic heterocycles, such as pyrazolopyridines and triazolopyridines. These fused systems are of great interest in medicinal chemistry.
Triazolopyridines: The synthesis of google.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines can be achieved from 2-aminopyridine (B139424) derivatives through various synthetic routes. organic-chemistry.org One method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions. organic-chemistry.org Another approach utilizes a copper-catalyzed reaction of 2-aminopyridines with nitriles under an air atmosphere. organic-chemistry.org More direct methods involve the intramolecular annulation of N-(pyridin-2-yl)benzimidamides using reagents like (diacetoxyiodo)benzene (B116549) (PIFA) for a metal-free oxidative N-N bond formation. organic-chemistry.org
A relevant example is the synthesis of triazolopyridine derivatives from 2-hydrazino-3-chloro-5-trifluoromethylpyridine by reaction with various acids under ultrasonic irradiation. google.com This process involves an initial amidation followed by a dehydration-condensation step to form the fused triazole ring. google.com Microwave-assisted synthesis has also been employed for the catalyst-free preparation of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. nih.gov
Pyrazolopyridines: The construction of pyrazolo[4,3-c]pyridines, also known as 5-azaindazoles, can be accomplished through the intramolecular amination of 5-acyl-4-pyridones with hydrazines. rsc.org This method is regioselective and provides a convenient route to functionalized pyrazolopyridine systems. rsc.org The reactivity of the starting pyridone is dependent on a tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine (B47283) forms. rsc.org
N-Substitution and Derivatization of the Hydrazinyl Group
The hydrazinyl group (-NHNH₂) of this compound offers two nitrogen atoms that can be subjected to substitution and derivatization reactions. These modifications can significantly alter the chemical properties of the molecule.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylhydrazides.
Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylhydrazides.
Alkylation: Introduction of alkyl groups on one or both nitrogen atoms, although this can sometimes be challenging to control regioselectively.
These derivatizations are fundamental steps in the synthesis of more complex molecules. For example, the acylation of the hydrazinyl group is often the first step in the synthesis of certain fused heterocycles, such as 1,3,4-oxadiazoles or triazoles.
Regioselective Functionalization of the Pyridine (B92270) Ring
The pyridine core is a common motif in many biologically active compounds, making its C-H functionalization a valuable synthetic transformation. nih.gov However, the intrinsic electronic properties of the pyridine ring can make regioselective functionalization, particularly at the meta-position, a significant challenge. nih.gov
Recent advances have led to methods for the directing-group-free regioselective functionalization of pyridines. nih.gov These strategies often involve the temporary conversion of the pyridine into a more reactive intermediate. nih.gov Another approach involves the generation of pyridyne intermediates. For instance, a 3,4-pyridyne can be generated from a 3-chloropyridine (B48278) derivative, which then undergoes regioselective addition of a nucleophile at the 4-position followed by an electrophilic quench at the 3-position, leading to 2,3,4-trisubstituted pyridines. rsc.org
Table 2: Potential Regioselective Functionalization Sites on the Pyridine Ring
| Position | Type of Functionalization | Potential Reagents |
|---|---|---|
| C-3 | Halogenation, Trifluoromethylation | Electrophilic Halogenating Agents, Trifluoromethylating Agents |
Application of Scaffold Hopping Methodologies in Derivative Design
Scaffold hopping is a widely used strategy in drug discovery to identify novel compounds with similar biological activity but different core structures (scaffolds) to a known active compound. nih.gov This approach is valuable for navigating patent landscapes and improving pharmacokinetic properties. nih.gov
Scaffold hopping can be classified into several categories, including: nih.gov
Heterocycle Replacements: Swapping one heterocyclic ring system for another.
Ring Opening or Closure: Modifying the ring structure of the parent molecule.
Peptidomimetics: Replacing peptide backbones with non-peptidic structures.
Topology-Based Hopping: Designing a completely new backbone that retains key interaction points.
In the context of this compound, a scaffold hopping approach could involve replacing the pyridine ring with another heterocycle or modifying the core to create a novel chemical entity that maintains the desired three-dimensional arrangement of key functional groups. mdpi.com For example, an α,β-unsaturated ketone moiety in a parent compound could be converted into a pyridine ring to generate a more stable derivative. mdpi.com
Exploration of Closely Related Fluorinated Hydrazinylpyridine Isomers and Analogs
The exploration of isomers and analogs of this compound is crucial for understanding structure-activity relationships.
Isomers: Isomers of this compound would include compounds with the same molecular formula but different arrangements of atoms. This could involve changing the positions of the fluoro, hydrazinyl, and methyl groups on the pyridine ring. For example, 2-Fluoro-4-methylpyridine is a related structural analog. nih.gov
Analogs: Analogs are compounds with similar structures. In this case, analogs could include:
Pyridines with different halogen substituents (e.g., chloro, bromo) in place of the fluorine atom.
Compounds with different alkyl groups at the 4-position.
Other hydrazinyl-substituted heterocycles (e.g., hydrazinylpyrimidines or hydrazinylpyrazines).
The synthesis of various hydrazide-hydrazone derivatives from precursors like 3-acetylpyridine demonstrates the broad utility of hydrazinylpyridines in generating a wide range of heterocyclic structures. semanticscholar.org The study of these related compounds provides valuable insights into the chemical space surrounding the parent molecule.
Computational and Theoretical Investigations of 5 Fluoro 2 Hydrazinyl 4 Methylpyridine and Its Derivatives
Analysis of Reactivity and Stability
Potential Energy Surface (PES) Mapping
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and reaction pathways. For a molecule like 5-Fluoro-2-hydrazinyl-4-methylpyridine, with its rotatable hydrazinyl group and the potential for intramolecular interactions, PES mapping is crucial for understanding its conformational landscape.
The primary goal of PES mapping for this compound would be to explore the rotational barrier of the C-N bond connecting the hydrazinyl group to the pyridine (B92270) ring and the N-N bond within the hydrazinyl moiety. These rotations give rise to different conformers, each with a distinct energy level. The calculations would typically be performed using quantum mechanical methods like Density Functional Theory (DFT).
The PES map would reveal the global minimum, corresponding to the most stable conformer, as well as local minima representing other stable, albeit less favorable, conformers. Transition states, which are saddle points on the PES, represent the energy barriers between these conformers. This information is critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Illustrative Data: Conformational Analysis from a Hypothetical PES Scan
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |
| A | 0° | 5.2 |
| B | 60° | 1.8 |
| C | 120° | 3.5 |
| D | 180° | 0.0 (Global Minimum) |
This table illustrates the kind of data obtained from a relaxed PES scan, showing the relative energies of different rotational conformers. The 180° dihedral angle represents the most stable anti-conformation, while the 0° represents the least stable syn-conformation.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
For this compound, the MEP analysis would highlight specific regions of interest:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be localized on the nitrogen atoms of the pyridine ring and the hydrazinyl group due to the presence of lone pairs of electrons. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.
Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. The hydrogen atoms of the hydrazinyl group and the methyl group are expected to exhibit positive electrostatic potential.
The MEP surface provides a clear and intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It goes beyond the classical Lewis structure by quantifying delocalization effects and hyperconjugative interactions. For this compound, NBO analysis would be employed to understand the intramolecular charge transfer and the stability arising from electron delocalization.
Key insights from an NBO analysis would include:
Hyperconjugative Interactions: The analysis would quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the lone pair electrons on the hydrazinyl nitrogen atoms can delocalize into the antibonding π* orbitals of the pyridine ring. Similarly, interactions involving the C-H bonds of the methyl group and the C-F bond can be analyzed.
Natural Atomic Charges: NBO analysis provides a more chemically intuitive picture of the charge distribution compared to other methods by assigning charges to individual atoms. This helps in understanding the electronic effects of the fluorine, hydrazinyl, and methyl substituents on the pyridine ring.
Illustrative Data: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(hydrazinyl) | π(C-N pyridine) | 15.8 |
| LP(1) N(pyridine) | σ(C-F) | 2.5 |
| σ(C-H) | π*(C=C pyridine) | 1.2 |
This illustrative table presents hypothetical second-order perturbation energies (E(2)) from an NBO analysis. A higher E(2) value indicates a stronger hyperconjugative interaction. The data suggests significant delocalization from the hydrazinyl nitrogen lone pair to the pyridine ring.
Advanced Computational Modeling Approaches
Beyond the standard computational techniques, advanced modeling approaches can provide deeper insights and predictive power for compounds like this compound and its derivatives. These methods are particularly useful for exploring complex biological systems and for designing novel molecules with desired properties.
One such advanced approach is the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning . nih.gov If a series of derivatives of this compound were synthesized and their biological activity tested, a QSAR model could be developed. nih.gov This involves correlating the structural or computationally derived properties (descriptors) of the molecules with their observed biological activity. nih.gov Descriptors can include steric, electronic, and hydrophobic parameters.
Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, can be trained on a dataset of these compounds to create predictive models. nih.gov These models can then be used to:
Predict the activity of yet-to-be-synthesized derivatives.
Identify the key molecular features that contribute to the desired activity.
Guide the design of new, more potent analogues.
For fluorinated heterocyclic compounds, these models can be particularly valuable in predicting properties like membrane permeability and metabolic stability, which are influenced by the unique electronic nature of fluorine. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
A Key Synthetic Intermediate for Diverse Fluorinated Heterocyclic Compounds
The presence of both a nucleophilic hydrazinyl group and an activated pyridine (B92270) ring makes 5-Fluoro-2-hydrazinyl-4-methylpyridine a valuable intermediate in the synthesis of a variety of fluorinated heterocyclic compounds. The hydrazine (B178648) moiety readily participates in cyclization reactions with a range of electrophilic partners, leading to the formation of fused heterocyclic systems.
One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of the hydrazinylpyridine with β-dicarbonyl compounds or their equivalents to yield pyrazolopyridines, or with carboxylic acid derivatives or one-carbon synthons to afford triazolopyridines.
The fluorine and methyl substituents on the pyridine ring play a crucial role in modulating the electronic properties and reactivity of the molecule, as well as influencing the physicochemical properties of the final products. The electron-withdrawing nature of the fluorine atom can enhance the acidity of the hydrazinyl protons and influence the regioselectivity of cyclization reactions.
A variety of synthetic methods have been developed for the synthesis of such fused heterocycles, including microwave-assisted and catalyst-free conditions, highlighting the versatility of 2-hydrazinylpyridine precursors. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from 2-Hydrazinylpyridine Precursors
| Precursor | Reactant | Resulting Heterocycle |
| 2-Hydrazinylpyridine | β-Diketone | Pyrazolo[1,5-a]pyridine |
| 2-Hydrazinylpyridine | Carboxylic Acid/Ester | Triazolo[4,3-a]pyridine |
| 2-Hydrazinylpyridine | Isothiocyanate | 3-Amino- acs.orgorganic-chemistry.orgias.ac.intriazolo[4,3-a]pyridine organic-chemistry.org |
Utilization in the Construction of Complex Polycyclic Molecular Architectures
Beyond the synthesis of bicyclic systems, this compound serves as a precursor for the construction of more complex polycyclic molecular architectures. The reactivity of the hydrazine group allows for its incorporation into multi-step reaction sequences to build elaborate fused heterocyclic systems.
For instance, the pyrazolo[1,5-a]pyridine or triazolo[4,3-a]pyridine core, once formed, can be further functionalized and subjected to additional cyclization reactions. This strategy allows for the systematic assembly of intricate molecular frameworks with potential applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The fusion of multiple aromatic and heterocyclic rings can lead to compounds with unique photophysical and electronic properties.
The synthesis of such complex systems often relies on the strategic use of functional groups on both the hydrazinylpyridine precursor and the reaction partners. The fluorine and methyl groups on the initial pyridine ring can be leveraged to direct subsequent chemical transformations and to fine-tune the properties of the final polycyclic molecule.
Precursor in Agrochemical and Specialty Chemical Development
For example, pyridine carboxylate herbicides are a known class of agrochemicals. epo.org The synthesis of such complex pyridine derivatives can potentially involve intermediates derived from functionalized pyridines like this compound. The hydrazine group can be transformed into other functional groups or used as a handle to introduce further molecular complexity.
The broader class of trifluoromethylpyridines, which share the feature of a fluorinated pyridine ring, are key structural motifs in a number of commercial agrochemicals. nih.gov This underscores the importance of fluorinated pyridine building blocks in this industry. The development of specialty chemicals, such as dyes and polymers, can also benefit from the unique properties imparted by the fluorinated pyridine scaffold.
Application as a Building Block in Catalyst and Ligand Design
The pyridine and hydrazine moieties within this compound make it an attractive building block for the design of novel ligands for transition metal catalysis. The nitrogen atoms in both the pyridine ring and the hydrazine group can act as coordination sites for metal ions, forming stable complexes.
Hydrazone ligands, which can be readily prepared by the condensation of hydrazines with aldehydes or ketones, are known to form catalytically active metal complexes. researchgate.net These complexes have been utilized in a variety of organic transformations. The fluorine and methyl substituents on the pyridine ring of this compound can be used to modulate the electronic and steric properties of the resulting ligands, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.
Research on transition metal complexes with structurally related fluorinated benzohydrazide ligands has shown their potential catalytic activity in oxidation reactions. nih.gov This suggests that complexes derived from this compound could also exhibit interesting catalytic properties. The development of chiral ligands from this scaffold could also open avenues in asymmetric catalysis.
Development of Derivatization Reagents for Analytical Methodologies
Hydrazine-based reagents are widely used in analytical chemistry for the derivatization of carbonyl-containing compounds, such as aldehydes and ketones, to enhance their detection by techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com The reaction of the hydrazine with a carbonyl group forms a stable hydrazone, which can be more readily ionized and detected.
A closely related compound, 2-hydrazino-1-methylpyridine (HMP), has been successfully employed as a derivatization reagent for the sensitive analysis of steroids in biological samples. nih.gov The permanent positive charge on the pyridinium nitrogen of the HMP derivative significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
Given this precedent, this compound is a promising candidate for the development of new derivatization reagents. The presence of the fluorine atom could potentially offer advantages such as altered chromatographic retention times or specific fragmentation patterns in tandem mass spectrometry, which could be beneficial for the selective analysis of certain analytes. The reaction of this reagent with carbonyl compounds would introduce a fluorinated pyridine tag, enabling sensitive and specific detection.
Role as a Privileged Scaffold in Medicinal Chemistry Research (focused on its chemical structure for diversification)
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The pyridine ring is considered a privileged structure due to its presence in numerous biologically active compounds. bohrium.com The combination of a fluorinated pyridine ring with a reactive hydrazine group in this compound makes it an excellent starting point for the construction of compound libraries for drug discovery.
The hydrazine moiety serves as a versatile handle for chemical diversification. As discussed in section 6.1, it can be readily converted into a variety of fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines. acs.orgnih.gov These resulting scaffolds are themselves considered privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition and antibacterial properties.
Conclusion and Future Research Directions
Summary of Current Academic Research Trajectories
Currently, dedicated academic research focusing exclusively on 5-Fluoro-2-hydrazinyl-4-methylpyridine is sparse. The scientific literature provides more extensive information on analogous compounds, such as 5-fluoro-2-hydrazinopyridine and 2-fluoro-4-methylpyridine. pipzine-chem.comsigmaaldrich.cn Research on these related molecules indicates that the introduction of fluorine can enhance metabolic stability and binding affinity in biological systems. emerginginvestigators.org The hydrazinyl moiety is a versatile functional group, often serving as a key building block in the synthesis of various heterocyclic systems with a wide range of biological activities. The primary research trajectory for similar fluorinated hydrazinylpyridines has been their application as intermediates in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Identification of Unexplored Synthetic Pathways and Methodologies
The synthesis of this compound is not yet well-documented in peer-reviewed literature, presenting a significant opportunity for synthetic organic chemists. Future research should focus on developing and optimizing efficient and scalable synthetic routes.
Potential Synthetic Strategies:
Nucleophilic Aromatic Substitution (SNAr): A plausible and widely used method would involve the reaction of a dihalo-precursor, such as 2,5-difluoro-4-methylpyridine, with hydrazine (B178648). The regioselectivity of this reaction would be a critical aspect to investigate, as the electronic properties of the pyridine (B92270) ring, influenced by the fluorine and methyl substituents, will direct the position of hydrazine attack.
Diazotization of Aminopyridines: Another classical yet effective approach could start from 2-amino-5-fluoro-4-methylpyridine. researchgate.net This would involve diazotization followed by reduction of the resulting diazonium salt to the hydrazine. The optimization of reaction conditions for this multi-step process to maximize yield and purity would be a key research focus. researchgate.net
Modern Coupling Methodologies: The application of modern cross-coupling reactions could offer novel and more efficient pathways. For instance, palladium- or copper-catalyzed coupling of a protected hydrazine equivalent with a suitable halo- or triflate-substituted pyridine precursor could be explored.
A comparative study of these methodologies, evaluating their efficiency, scalability, and environmental impact, would be highly valuable.
| Potential Synthetic Pathway | Key Precursor | Potential Advantages | Research Challenges |
| Nucleophilic Aromatic Substitution | 2,5-Difluoro-4-methylpyridine | Potentially a direct, one-step reaction. | Controlling regioselectivity; synthesis of the dihalo-precursor. |
| Diazotization Route | 2-Amino-5-fluoro-4-methylpyridine | Utilizes readily available starting materials. | Multi-step process; handling of potentially unstable diazonium intermediates. |
| Catalytic Cross-Coupling | 2-Halo/Triflate-5-fluoro-4-methylpyridine | High efficiency and functional group tolerance. | Catalyst selection and optimization; cost of reagents. |
Elucidation of Novel Reactivity Patterns and Mechanisms
The interplay of the electron-withdrawing fluorine atom and the electron-donating hydrazinyl and methyl groups is expected to give rise to unique reactivity patterns for this compound.
Key Areas for Reactivity Studies:
Condensation Reactions: The hydrazinyl group is a potent nucleophile, making it an ideal handle for constructing more complex heterocyclic systems. Systematic studies on its condensation reactions with various dicarbonyl compounds, such as diketones, ketoesters, and ketoacids, could lead to the synthesis of novel pyrazoles, pyridazines, and other fused ring systems.
N-N Bond Chemistry: The reactivity of the N-N bond in the hydrazinyl moiety offers another avenue for exploration. Research into its oxidation, reduction, and cleavage under various conditions could unveil new synthetic transformations and mechanistic insights.
Directed Ortho-Metalation (DoM): The directing ability of the hydrazinyl and fluoro groups in metalation reactions is an area of significant interest. Investigating DoM strategies could provide a powerful tool for the regioselective functionalization of the pyridine ring, allowing for the introduction of a wide range of substituents at specific positions.
Mechanistic studies, employing kinetic analysis and computational modeling, will be crucial for understanding the underlying principles governing these reactions.
Potential for Development in Advanced Functional Materials
While the primary focus for similar compounds has been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential utility in the development of advanced functional materials. pipzine-chem.com
Future Research in Materials Science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate chelating ability of the 2-hydrazinylpyridine scaffold makes it an excellent candidate for the construction of coordination polymers and MOFs. The fluorine substituent could influence the packing of the resulting frameworks and introduce unique properties, such as hydrophobicity or altered electronic characteristics.
Organic Light-Emitting Diodes (OLEDs): Pyridine-based structures are common components in materials for OLEDs. The introduction of a fluorine atom can lower the LUMO level and improve electron injection and transport properties. Research into the synthesis of metal complexes or purely organic emitters derived from this compound could lead to new materials with tailored photophysical properties. pipzine-chem.com
Sensors: The hydrazinyl group can act as a recognition site for various analytes. The development of chemosensors based on this scaffold, where binding of an analyte to the hydrazinyl moiety induces a change in the fluorescence or color of the molecule, is a promising research direction.
| Material Application | Key Feature of this compound | Potential Advantage |
| Coordination Polymers/MOFs | Bidentate chelating site (N-pyridine, N-hydrazine) | Formation of stable, porous frameworks. |
| Organic Light-Emitting Diodes | Fluorinated pyridine core | Enhanced electron transport and stability. |
| Chemical Sensors | Reactive hydrazinyl group | Selective analyte binding and signal transduction. |
Integration of Experimental and Computational Approaches for Comprehensive Understanding
A synergistic approach that combines experimental synthesis and characterization with computational modeling will be essential for a comprehensive understanding of this compound.
Combined Experimental and Computational Studies:
Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can predict the preferred conformations of the molecule and the rotational barrier of the hydrazinyl group. nih.gov These predictions can be validated experimentally through techniques like NMR spectroscopy.
Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and provide a deeper understanding of the electronic structure of the molecule. sigmaaldrich.cn
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, identify transition states, and calculate activation energies. mdpi.com This information can guide the design of experiments and help to explain observed reactivity and regioselectivity.
Prediction of Properties: Quantum chemical calculations can be employed to predict key properties relevant to materials science applications, such as HOMO/LUMO energy levels, ionization potential, and electron affinity. emerginginvestigators.orgbgu.ac.il This can help to prioritize synthetic targets for specific applications.
By integrating these two powerful approaches, researchers can accelerate the discovery and development of new applications for this promising, yet underexplored, chemical entity.
Q & A
Q. What are the optimized synthetic routes for 5-Fluoro-2-hydrazinyl-4-methylpyridine, and how do reaction conditions (solvent, temperature) influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine coupling. For example, reacting 5-fluoro-2-chloro-4-methylpyridine with hydrazine hydrate in ethanol at 80–90°C under reflux for 6–8 hours yields the target compound . Solvent polarity and temperature critically affect reaction kinetics: polar aprotic solvents (e.g., DMF) accelerate substitution but may increase side reactions. A yield comparison is shown below:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 99 |
| DMF | 100 | 85 | 95 |
| THF | 60 | 58 | 98 |
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; static discharge control is critical due to flammability risks .
- Waste Disposal : Collect in sealed containers labeled "hazardous organic waste" and treat via licensed incineration facilities .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns (e.g., fluorine at C5: δ ~ -120 ppm in -NMR) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and hydrazine moiety geometry. For example, the N–N bond length in the hydrazinyl group is typically 1.38–1.42 Å .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 170.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should use controlled buffer systems (e.g., ammonium acetate, pH 6.5) with HPLC monitoring. For example:
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the hydrazine group occurs, forming 5-fluoro-4-methylpyridin-2(1H)-one .
- Neutral/Basic Conditions (pH 7–9) : Compound remains stable for >48 hours at 25°C. Use accelerated degradation studies (40–60°C) to model long-term stability .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min. Detection limit (LOD): 0.05% for hydrazine derivatives .
- LC-MS/MS : Quantifies genotoxic impurities (e.g., residual hydrazine) at ppb levels using MRM transitions (e.g., m/z 32 → 30 for hydrazine) .
Q. What mechanistic insights exist for the reactivity of the hydrazinyl group in cross-coupling reactions?
- Methodological Answer : The hydrazinyl group acts as a directing group in Pd-catalyzed C–H activation. For example:
- Suzuki Coupling : Reacts with aryl boronic acids in DMF/HO (3:1) at 100°C, yielding biaryl derivatives. Turnover numbers (TON) reach 450 with Pd(OAc)/XPhos .
- Oxidative Cyclization : Forms pyrazolo[3,4-b]pyridines under I/DMSO conditions, with regioselectivity controlled by fluorine’s electron-withdrawing effect .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition : Molecular docking (AutoDock Vina) shows binding to pyridoxal kinase (binding energy: -8.2 kcal/mol), disrupting pyridoxine metabolism .
- Cellular Uptake : LogP ~1.2 (calculated via ChemDraw) suggests moderate permeability; confocal microscopy with fluorescent analogs confirms mitochondrial localization .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer : Variations arise from purity levels and polymorphic forms. For example:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
